molecular formula C18H19NO2 B4031535 N-[(4-methoxyphenyl)methyl]-2-phenylcyclopropane-1-carboxamide

N-[(4-methoxyphenyl)methyl]-2-phenylcyclopropane-1-carboxamide

Cat. No.: B4031535
M. Wt: 281.3 g/mol
InChI Key: OWBYXSUFHCSMAW-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-phenylcyclopropane-1-carboxamide is an organic compound with a complex structure that includes a cyclopropane ring, a phenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-phenylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with 2-phenylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amide bond can produce an amine derivative .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-phenylcyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • N-(4-methoxyphenyl)acetamide

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-phenylcyclopropane-1-carboxamide is unique due to its specific structural features, such as the cyclopropane ring and the combination of methoxyphenyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-15-9-7-13(8-10-15)12-19-18(20)17-11-16(17)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBYXSUFHCSMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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